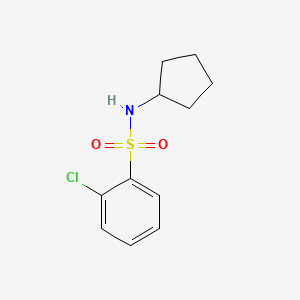

2-chloro-N-cyclopentylbenzenesulfonamide

Description

2-Chloro-N-cyclopentylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 2-position and a sulfonamide group (-SO₂NH-) linked to a cyclopentyl moiety. Its molecular formula is C₁₁H₁₃ClNO₂S, with a molecular weight of 270.75 g/mol.

Properties

Molecular Formula |

C11H14ClNO2S |

|---|---|

Molecular Weight |

259.75 g/mol |

IUPAC Name |

2-chloro-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C11H14ClNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |

InChI Key |

MILFKRBAENCAEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylbenzenesulfonamide typically involves the reaction of cyclopentylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for 2-chloro-N-cyclopentylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of cyclopentylbenzenesulfonamides.

Scientific Research Applications

2-chloro-N-cyclopentylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Key Observations :

Crystallographic and Intermolecular Interaction Studies

- Hydrogen Bonding : In 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, the sulfonamide NH forms hydrogen bonds with adjacent carbonyl oxygen atoms, stabilizing a planar crystal lattice . In contrast, the cyclopentyl group in the target compound disrupts such planar interactions, leading to less dense molecular packing .

- Melting Points : Compounds with aromatic substituents (e.g., 3-methoxybenzoyl) exhibit higher melting points (e.g., 165–167°C ) compared to alicyclic derivatives due to stronger intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.